molecular formula C16H16O2 B3193161 3-(4-(Benzyloxy)phenyl)propanal CAS No. 68486-77-1

3-(4-(Benzyloxy)phenyl)propanal

Cat. No.: B3193161
CAS No.: 68486-77-1
M. Wt: 240.3 g/mol
InChI Key: QHGQHHFBINKXLT-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)propanal is an organic compound with the molecular formula C16H16O2 It features a benzene ring substituted with a benzyloxy group and a propanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-(Benzyloxy)phenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxybenzaldehyde with propanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(4-(Benzyloxy)phenyl)propanoic acid.

    Reduction: 3-(4-(Benzyloxy)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme-catalyzed reactions or as a probe to study biological pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)propanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The benzyloxy group can influence the reactivity of the compound by stabilizing intermediates through resonance effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Benzyloxy)phenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(4-(Benzyloxy)phenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Benzyloxybenzaldehyde: Similar structure but lacks the propanal chain.

Uniqueness

3-(4-(Benzyloxy)phenyl)propanal is unique due to the presence of both a benzyloxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-12H,4,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGQHHFBINKXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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